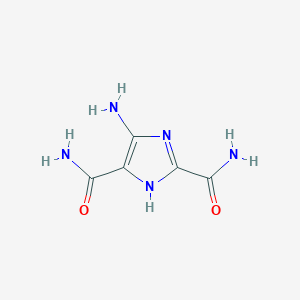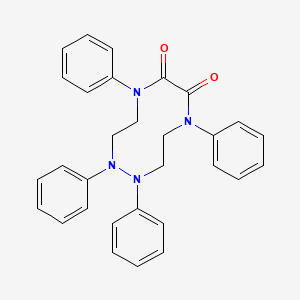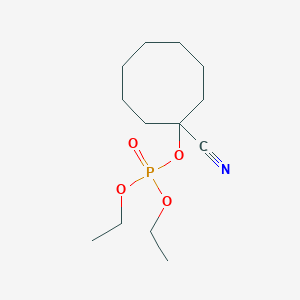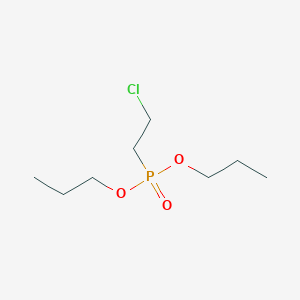
4-amino-1H-imidazole-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1H-imidazole-2,5-dicarboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-2,5-dicarboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with appropriate reagents under mild conditions can yield disubstituted imidazoles . Another method involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Debus-Radziszewski synthesis and the Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1H-imidazole-2,5-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-1H-imidazole-2,5-dicarboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-1H-imidazole-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the binding of certain proteins, such as NS3 protease, by mimicking the structure of natural ligands . This inhibition can disrupt the function of the target protein, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-amino-1H-imidazole-2,5-dicarboxamide can be compared with other imidazole derivatives, such as:
1H-imidazole-2,5-dicarboxamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazopyridines: These compounds contain an additional pyridine ring fused to the imidazole ring, resulting in different pharmacological activities.
Eigenschaften
CAS-Nummer |
89994-83-2 |
|---|---|
Molekularformel |
C5H7N5O2 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
4-amino-1H-imidazole-2,5-dicarboxamide |
InChI |
InChI=1S/C5H7N5O2/c6-2-1(3(7)11)9-5(10-2)4(8)12/h6H2,(H2,7,11)(H2,8,12)(H,9,10) |
InChI-Schlüssel |
XTHDESSJNPYOEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N1)C(=O)N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)




![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)

![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)





